

Introduction: Situating a Niche Intermediate in Synthetic Chemistry

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Compound of Interest

Compound Name: 2-Bromo-4-methyl-5-nitroanisole

CAS No.: 41447-19-2

Cat. No.: B1594274

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In the landscape of pharmaceutical and fine chemical synthesis, substituted aromatic compounds are foundational building blocks. Among these, halogenated and nitrated anisoles serve as versatile intermediates, prized for the orthogonal reactivity of their functional groups which allows for sequential, site-selective modifications. This guide focuses on a specific, yet sparsely documented, member of this class: **2-Bromo-4-methyl-5-nitroanisole**.

This molecule, with its unique arrangement of a bromine atom, a methyl group, and a nitro group on an anisole core, presents a distinct electronic and steric profile. It is precisely this arrangement that makes it a potentially valuable precursor in multi-step synthetic campaigns. However, a survey of the scientific literature and chemical databases reveals a significant gap: direct experimental data on the physical properties of this specific isomer is not readily available.

This guide, therefore, adopts a predictive and comparative approach, grounded in established chemical principles. As is common in process development and early-stage research, when faced with a novel or uncharacterized compound, we turn to the analysis of its close structural isomers for which data exists. By examining the properties of compounds like 2-bromo-5-methyl-4-nitroanisole and 2-bromo-4-nitroanisole, we can construct a reliable, data-driven

profile of the target molecule. This methodology not only provides a robust estimation of its physical characteristics but also illustrates the critical thinking process that underpins chemical research and development.

Molecular Structure and the Impact of Isomerism

The physical properties of a molecule—its melting point, boiling point, and solubility—are direct consequences of its three-dimensional structure and the intermolecular forces it can form. For substituted benzenes, the specific placement of functional groups (isomerism) is paramount.

The target molecule, **2-Bromo-4-methyl-5-nitroanisole**, features an electron-donating methoxy group (-OCH₃) and a weakly donating methyl group (-CH₃). In opposition, it has two electron-withdrawing groups: a moderately deactivating bromo group (-Br) and a strongly deactivating nitro group (-NO₂). The relative positions of these groups dictate the molecule's overall dipole moment and its ability to pack efficiently into a crystal lattice.

Let us compare the target structure with a known isomer, 2-Bromo-5-methyl-4-nitroanisole.

Figure 1. Structural comparison of the target molecule and a known isomer.

The primary difference is the swapped positions of the methyl and nitro groups. This seemingly minor change can significantly alter the molecule's symmetry and the distribution of partial charges, which in turn affects crystal packing and, most notably, the melting point.

Core Physicochemical Properties: A Comparative Analysis

The following table summarizes the available experimental and predicted data for isomers closely related to our target compound. This comparative approach is essential for building a predictive understanding.

Property	Value	Applicable Compound (CAS No.)	Data Type	Source(s)
Molecular Formula	C ₈ H ₈ BrNO ₃	2-Bromo-4-methyl-5-nitroanisole	-	N/A
Molecular Weight	246.06 g/mol	2-Bromo-4-methyl-5-nitroanisole	Calculated	[1]
Physical Form	Crystalline Powder / Solid	Expected for target; Observed for isomers	Experimental	[2][3]
Melting Point	113-115 °C	2-Bromo-5-methyl-4-nitroanisole (861076-28-0)	Experimental	[3]
	104-106 °C	2-Bromo-4-nitroanisole (5197-28-4)	Experimental	
Boiling Point	322.8 ± 37.0 °C	2-Bromo-5-methyl-4-nitroanisole (861076-28-0)	Predicted	[3]
Density	1.559 ± 0.06 g/cm ³	2-Bromo-5-methyl-4-nitroanisole (861076-28-0)	Predicted	[3]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane)	2-Bromo-4-nitroanisole (5197-28-4)	Experimental	[4][5]

XLogP3	2.8	2-Bromo-6-methyl-4-nitroanisole (1345471-89-7)	Computed	[1]
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Melting Point: A Reflection of Crystal Packing

The melting point is highly sensitive to the efficiency of crystal lattice packing and the strength of intermolecular forces. For the known isomer, 2-bromo-5-methyl-4-nitroanisole, the melting point is a sharp 113-115 °C.[3] A related compound without the methyl group, 2-bromo-4-nitroanisole, melts slightly lower at 104-106 °C.

Insight for the Target Compound: The substitution pattern of **2-Bromo-4-methyl-5-nitroanisole** may lead to a different packing efficiency. However, given the similar functional groups and molecular weight, it is reasonable to predict that its melting point will also be in the 100-120 °C range. This solid state at room temperature is a critical consideration for handling, storage, and reaction setup.

Boiling Point and Thermal Stability

High-molecular-weight, polar aromatic compounds like this often have very high boiling points and may decompose before boiling at atmospheric pressure. The predicted boiling point of over 320 °C for a close isomer underscores this.[3] Therefore, purification of such materials is typically achieved via recrystallization rather than distillation, unless under high vacuum.

Solubility Profile: Guiding Solvent Selection

The solubility of a compound is dictated by the principle of "like dissolves like." The presence of a polar nitro group and ether linkage, combined with a nonpolar aromatic ring and methyl group, results in a molecule with moderate overall polarity.

Data from 2-bromo-4-nitroanisole shows it is poorly soluble in water but moderately soluble in common organic solvents.[4][5] This is expected, as the large, hydrophobic aromatic structure dominates its interaction with water.

Insight for the Target Compound: We can confidently predict a similar solubility profile for **2-Bromo-4-methyl-5-nitroanisole**. It will be largely insoluble in water but should readily dissolve

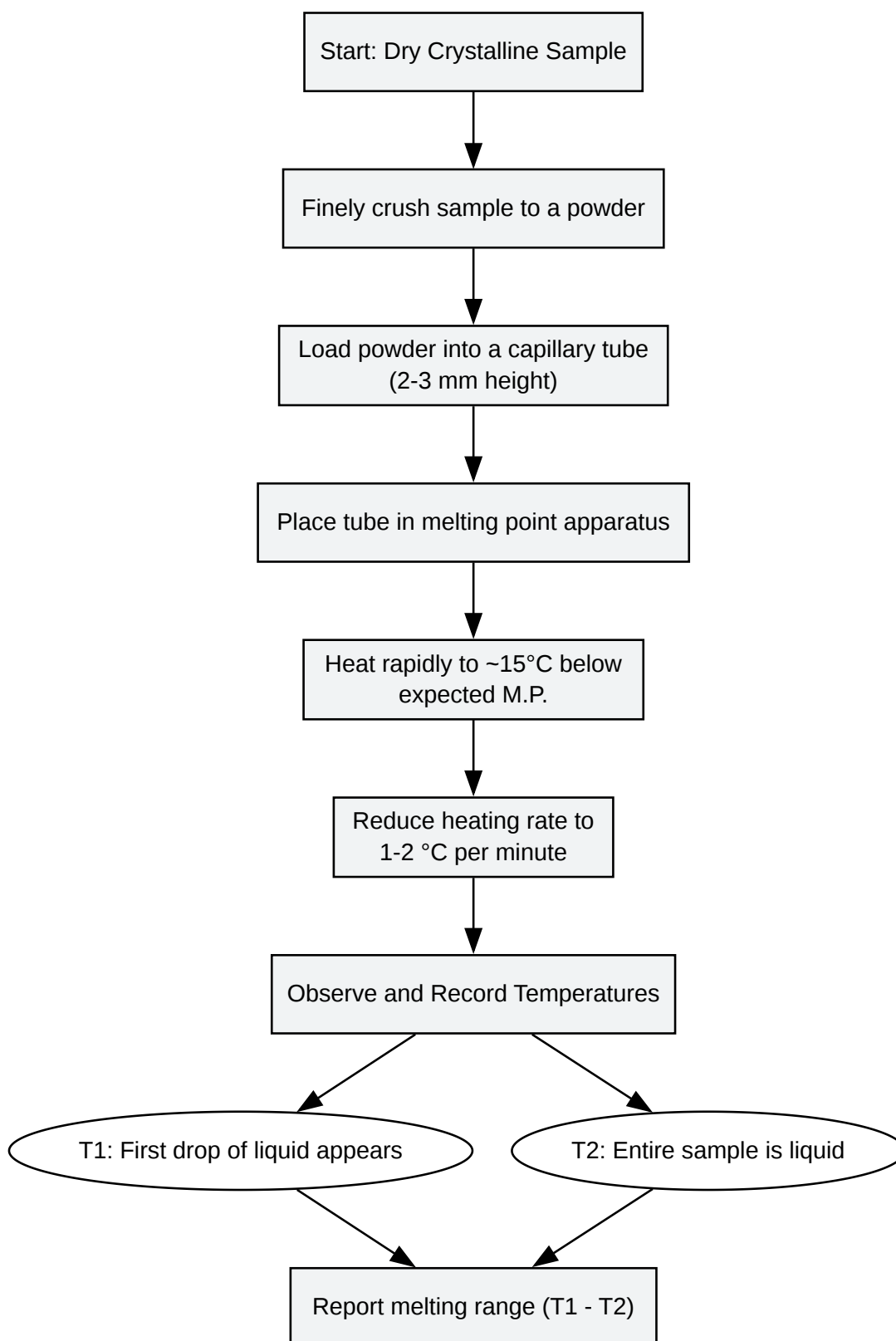
in moderately polar to nonpolar organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and ethanol. This information is vital for selecting appropriate solvents for reaction, extraction, and purification (e.g., recrystallization).

Protocols for Experimental Verification

Trust in a chemical intermediate requires rigorous verification of its identity and purity. The following are standard, self-validating protocols for confirming the physical properties of a newly synthesized or sourced batch of **2-Bromo-4-methyl-5-nitroanisole**.

Melting Point Determination via Capillary Method

This technique provides a sharp, reproducible melting range, which is a key indicator of purity.



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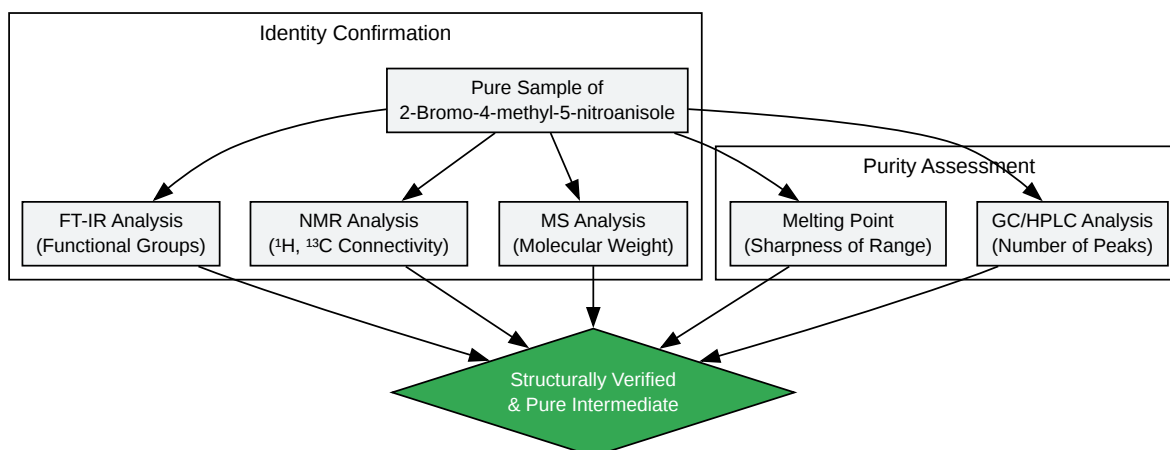
Figure 2. Workflow for Capillary Melting Point Determination.

- Causality: A broad melting range (>2 °C) typically indicates the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range.

Spectroscopic Identity Confirmation

While not strictly physical properties, spectroscopic data are inseparable from the characterization of a compound.

- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Protocol: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet is then analyzed.
 - Expected Signals: Characteristic absorption bands for the nitro group (NO_2) will appear around 1520 cm^{-1} (asymmetric stretch) and 1340 cm^{-1} (symmetric stretch). Aromatic C-H stretches will be seen above 3000 cm^{-1} , while C-O stretching from the anisole ether will be present near 1250 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Protocol: Dissolve $\sim 5\text{-}10$ mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl_3). Analyze ^1H and ^{13}C spectra.
 - Expected ^1H NMR Signals: The spectrum should show distinct singlets for the methoxy protons (~ 3.9 ppm) and the methyl protons (~ 2.4 ppm). The two remaining aromatic protons will appear as singlets in the aromatic region ($\sim 7.0\text{-}8.0$ ppm), with their exact chemical shifts influenced by the surrounding substituents.
- Mass Spectrometry (MS):
 - Protocol: A dilute solution of the sample is analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.
 - Expected Result: The mass spectrum should show a prominent molecular ion peak (M^+) cluster corresponding to the molecule's mass (246.06 g/mol), with a characteristic pattern due to the presence of bromine isotopes (^{79}Br and ^{81}Br in $\sim 1:1$ ratio).



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Figure 3. Logic flow for comprehensive sample characterization.

Safety, Handling, and Storage

While no specific Safety Data Sheet (SDS) exists for the target compound, the hazards can be reliably inferred from closely related structures like 2-bromo-4-nitroanisole.

- GHS Hazard Classification (Predicted):
 - Skin Irritation (Category 2).[6]
 - Serious Eye Irritation (Category 2).[6]
 - May cause respiratory irritation (STOT SE 3).[6]
- Handling Precautions:
 - Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[5\]](#)
- Contamination: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[5\]](#)
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[5\]](#) Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-4-methyl-5-nitroanisole is a chemical intermediate for which direct physical property data is scarce. However, by applying principles of structure-property relationships and performing a comparative analysis of its close isomers, we can establish a robust and reliable predictive profile.

It is projected to be a crystalline solid with a melting point in the range of 100-120 °C. Its solubility will be poor in aqueous solutions but high in common organic solvents. As a substituted nitroaromatic, it requires careful handling in a controlled laboratory setting with appropriate personal protective equipment. The protocols and insights provided in this guide offer a comprehensive framework for researchers and drug development professionals to safely handle, characterize, and utilize this promising synthetic building block, ensuring both scientific integrity and operational safety.

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